3-(2-aminoethyl)-1H-indol-5-yl benzyl benzene-1,2-dicarboxylate
Description
3-(2-Aminoethyl)-1H-indol-5-yl benzyl benzene-1,2-dicarboxylate is a synthetic organic compound featuring a hybrid structure combining an indole scaffold with a substituted benzene-dicarboxylate ester. The indole moiety is substituted with a 2-aminoethyl group at the 3-position, while the benzyl ester group is attached to the benzene-1,2-dicarboxylate backbone. This compound is structurally related to intermediates in the synthesis of pharmaceuticals such as sumatriptan, a serotonin receptor agonist used for migraine treatment . Its synthesis typically involves reductive alkylation or condensation reactions, as evidenced in industrial-scale pharmaceutical processes .
Properties
CAS No. |
291280-02-9 |
|---|---|
Molecular Formula |
C25H22N2O4 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-O-[3-(2-aminoethyl)-1H-indol-5-yl] 1-O-benzyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C25H22N2O4/c26-13-12-18-15-27-23-11-10-19(14-22(18)23)31-25(29)21-9-5-4-8-20(21)24(28)30-16-17-6-2-1-3-7-17/h1-11,14-15,27H,12-13,16,26H2 |
InChI Key |
ODMPHEXPFJLGJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OC3=CC4=C(C=C3)NC=C4CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-1H-indol-5-yl benzyl benzene-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions including alkylation, esterification, and amination to introduce the aminoethyl group and the benzyl benzene-1,2-dicarboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-1H-indol-5-yl benzyl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole or benzyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or benzene rings.
Scientific Research Applications
3-(2-aminoethyl)-1H-indol-5-yl benzyl benzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-1H-indol-5-yl benzyl benzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions, while the indole and benzyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section provides a comparative analysis of 3-(2-aminoethyl)-1H-indol-5-yl benzyl benzene-1,2-dicarboxylate with analogous compounds, focusing on structural variations, functional groups, and applications.
Benzyl Butyl Benzene-1,2-Dicarboxylate
- Structure: Replaces the aminoethyl-indolyl group with a butyl chain.
- Properties: Primarily used as a plasticizer or solvent due to its ester functionality. Lacks biological activity due to the absence of the aminoethyl-indole pharmacophore.
- Applications : Industrial applications (e.g., polymer manufacturing) rather than pharmaceuticals .
Dibutyl Benzene-1,2-Dicarboxylate
- Structure: Features two butyl ester groups instead of the benzyl and aminoethyl-indolyl substituents.
- Properties: Found naturally in plant extracts (e.g., Strychnos innocua) and exhibits low bioactivity. Used in analytical chemistry as a reference standard .
- Key Difference : Absence of the indole ring limits interaction with neurological receptors.
[3-(2-Aminoethyl)-1H-indol-5-yl]-N-Methylmethanesulfonamide
- Structure: Shares the 3-(2-aminoethyl)-1H-indol-5-yl group but replaces the benzene-dicarboxylate with a methylsulfonamide group.
- Applications : Intermediate in sumatriptan synthesis. The sulfonamide group enhances solubility and receptor binding affinity compared to ester derivatives .
- Pharmacological Relevance : Direct precursor to active pharmaceutical ingredients (APIs), unlike the benzene-dicarboxylate variant .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Contains a benzamide core with a hydroxy-tertiary alkyl chain.
- Functional Groups : Acts as an N,O-bidentate ligand for metal-catalyzed reactions, unlike the indole-dicarboxylate hybrid.
- Applications : Used in synthetic chemistry for directing C–H functionalization, highlighting its role in catalysis rather than biomedicine .
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Utility : The benzene-dicarboxylate moiety provides stability but limits metabolic resistance, making it less favorable than sulfonamide or carboxamide analogs in drug design .
- Industrial Relevance: Simpler dicarboxylate esters (e.g., benzyl butyl derivatives) dominate non-pharmaceutical applications due to cost-effectiveness and inertness .
Biological Activity
3-(2-aminoethyl)-1H-indol-5-yl benzyl benzene-1,2-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles various studies that elucidate its biological efficacy, mechanisms of action, and structure-activity relationships.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that derivatives of indole compounds exhibit a wide range of biological activities, including anticancer and antimicrobial properties. The specific compound under review has shown promising results in preliminary studies.
Anticancer Activity
Case Studies and Findings:
- In Vitro Studies:
- A study demonstrated that compounds with similar structures to this compound exhibited cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest at different phases .
- Another investigation reported that modifications in the indole structure significantly influenced the anticancer activity, suggesting a structure-activity relationship (SAR) where specific substituents enhance efficacy against cancer cells .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(2-aminoethyl)-1H-indol-5-yl... | MCF-7 | 10 | Apoptosis induction |
| 3-(2-aminoethyl)-1H-indol-5-yl... | A549 | 15 | Cell cycle arrest |
| Similar Indole Derivative | HeLa | 12 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of indole derivatives have been explored extensively. In one study, various indole-based compounds were tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications led to increased antibacterial activity:
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| 3-(2-aminoethyl)-1H-indol-5-yl... | E. coli | 25 | Moderate |
| 3-(2-aminoethyl)-1H-indol-5-yl... | S. aureus | 30 | Moderate |
| Similar Indole Derivative | Bacillus subtilis | 20 | Strong |
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The presence of the indole moiety is crucial for binding to these targets, enhancing both anticancer and antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
